6,7-Dimethoxy-1-tetralone

Description

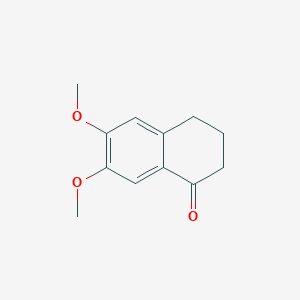

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNJHKOXXBIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295810 | |

| Record name | 6,7-Dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-75-2 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13575-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13575-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxy-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1(2H)-NAPHTHALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5A3S85SQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Enduring Significance of the Tetralone Chemical Scaffold

The tetralone scaffold, a bicyclic aromatic ketone consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, represents a "privileged scaffold" in medicinal chemistry. mdpi.com Its unique structural and chemical features make it a valuable starting point for synthesizing a wide range of natural products and pharmaceutical agents. ingentaconnect.comsemanticscholar.org The reactivity of the tetralone core allows for diverse chemical modifications, enabling chemists to construct complex molecular architectures.

Substituted tetralones are recognized as crucial building blocks in the synthesis of therapeutically relevant compounds. ingentaconnect.comresearchgate.net Their derivatives have been instrumental in developing antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating conditions like Alzheimer's disease. ingentaconnect.comresearchgate.net Furthermore, the tetralone framework is a key component of various alkaloids that exhibit antitumor activity. ingentaconnect.comresearchgate.net The broad spectrum of biological activities associated with tetralone derivatives, including antibacterial, antitumor, and effects on the central nervous system, underscores their importance in drug discovery. nih.gov

The interest in tetralones stems from their ability to serve as precursors for a multitude of bioactive molecules, such as steroids, prostaglandin (B15479496) analogs, and various heterocyclic compounds. semanticscholar.org This versatility has cemented the tetralone scaffold as a cornerstone in both synthetic organic and medicinal chemistry research. semanticscholar.org

A Versatile Workhorse: the Role of 6,7 Dimethoxy 1 Tetralone As a Synthetic Intermediate

6,7-Dimethoxy-1-tetralone, a specific methoxy-substituted α-tetralone, stands out as a particularly useful and versatile synthetic intermediate. ontosight.airesearchgate.net Its molecular structure, featuring two methoxy (B1213986) groups on the aromatic ring, influences its reactivity and provides handles for further functionalization. cymitquimica.com This compound serves as a critical precursor in the synthesis of numerous pharmacologically significant molecules.

One of the primary applications of this compound is in the synthesis of isoquinoline (B145761) alkaloids and their derivatives. mdpi.comnih.gov These compounds are of great interest due to their wide range of biological activities. For instance, this compound is a key starting material for preparing 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which have been evaluated as beta-adrenoceptor agents. nih.gov

Furthermore, this tetralone is a precursor for compounds with potential dopaminergic activity, which are relevant for treating neurological disorders. researchgate.netscientificlabs.co.uk It is also utilized in the creation of naphthols with anti-inflammatory properties and benzophenanthridine alkaloids that show promise as antitumor agents. scientificlabs.co.uk Research has demonstrated its use in synthesizing (E)-2-benzylidene-1-tetralones, which have been investigated for their cytotoxic effects on tumor cells. researchgate.net

The synthetic utility of this compound is highlighted by its role in building complex molecules like analogues of podophyllotoxin (B1678966), a potent antitumor agent. researchgate.net The following table provides a summary of key synthetic applications of this versatile intermediate.

| Target Compound Class | Therapeutic Area/Application | Reference |

| Isoquinoline Derivatives | Beta-adrenoceptor agents, Dopaminergic agents | researchgate.netnih.gov |

| Naphthols | Anti-inflammatory agents | scientificlabs.co.uk |

| Benzophenanthridine Alkaloids | Antitumor agents | scientificlabs.co.uk |

| (E)-2-Benzylidene-1-tetralones | Cytotoxic agents | researchgate.net |

| Podophyllotoxin Analogues | Antitumor agents | researchgate.net |

Charting the Course: Academic Research Trajectories for Methoxy Substituted Tetralones

Classical and Established Synthetic Routes to this compound

The traditional synthesis of this compound has relied on well-established chemical transformations, primarily focusing on the construction of the core tetralone structure.

Cyclization Reactions for Tetralone Core Formation

A fundamental and widely employed method for constructing the tetralone core is through intramolecular cyclization reactions. The Haworth reaction and Friedel-Crafts acylation are two prominent examples of this strategy. semanticscholar.orglookchem.com

The Haworth reaction typically involves the cyclization of a 4-arylbutanoic acid derivative. For instance, the cyclization of 4-(3,4-dimethoxyphenyl)butanoic acid using a dehydrating agent like polyphosphoric acid (PPA) can yield this compound. lookchem.com While effective, this method can sometimes be hampered by the harsh reaction conditions required and the potential for side reactions.

Friedel-Crafts acylation offers another powerful route. This can be achieved in a two-step process starting from a substituted benzene (B151609) derivative. For example, the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with succinic anhydride (B1165640), followed by reduction and subsequent intramolecular Friedel-Crafts cyclization, leads to the formation of the tetralone ring system. semanticscholar.orgut.ac.ir A variation involves the reaction of 3,4-dimethoxyphenylacetyl chloride with ethylene (B1197577) in the presence of a Lewis acid catalyst like aluminum chloride. thieme-connect.com However, this particular method can be challenging to optimize and often results in modest yields. thieme-connect.com

A notable advancement in this area is the use of trichloroacetic anhydride for solvent-free Friedel-Crafts cyclization, which has been shown to convert 4-(3,4-dimethoxyphenyl)butanoic acid to this compound in quantitative yield. lookchem.com

| Cyclization Method | Starting Material | Key Reagents | General Yield |

| Haworth Reaction | 4-(3,4-dimethoxyphenyl)butanoic acid | Polyphosphoric Acid (PPA) | Moderate |

| Friedel-Crafts Acylation | 1,2-Dimethoxybenzene and Succinic Anhydride | AlCl₃, then reduction and cyclization | Moderate to Good |

| Friedel-Crafts Acylation | 3,4-Dimethoxyphenylacetyl chloride and Ethylene | AlCl₃ | <30% |

| Solvent-Free Friedel-Crafts | 4-(3,4-dimethoxyphenyl)butanoic acid | Trichloroacetic anhydride | Quantitative lookchem.com |

Functional Group Interconversions in Tetralin Precursors

An alternative classical approach involves the modification of a pre-existing tetralin scaffold. This strategy hinges on the regioselective introduction of functional groups onto the tetralin ring system.

A common starting material for this route is 6-methoxytetralin. arkat-usa.orgresearchgate.net The synthesis proceeds through a sequence of reactions, typically beginning with bromination. The aromatic bromination of 6-methoxytetralin using N-bromosuccinimide (NBS) yields a mixture of bromo-isomers. arkat-usa.orgresearchgate.net This mixture is then subjected to methoxylation, often using sodium methoxide (B1231860) in the presence of a copper(I) iodide catalyst, to introduce the second methoxy (B1213986) group, leading to the formation of 6,7-dimethoxytetralin. arkat-usa.orgresearchgate.net The final step is the oxidation of the benzylic position of 6,7-dimethoxytetralin to a ketone. Various oxidizing agents can be employed for this transformation, including chromium trioxide (CrO₃) in acetic acid or potassium permanganate (B83412) (KMnO₄) in acetonitrile (B52724). arkat-usa.orgresearchgate.net While this route can be effective, achieving high regioselectivity during the initial bromination step can be a challenge.

Advanced and Optimized Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of this compound.

Regioselective Synthesis of Dimethoxy-Substituted Tetralones

The challenge of regioselectivity in the synthesis of dimethoxy-substituted tetralones has been addressed through innovative strategies. One such approach involves the regioselective oxidation of tetrahydronaphthalenes. acs.org For instance, the oxidation of specifically substituted tetrahydronaphthalenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in aqueous acetic acid at reflux can provide high yields of the desired α-tetralone with excellent regioselectivity. acs.org

Another advanced method is the silver-catalyzed ring expansion of tertiary cyclobutanols. rsc.org This reaction proceeds under mild conditions and furnishes a variety of 1-tetralones, offering a practical route to access these building blocks with high regioselectivity, irrespective of the electronic properties and steric hindrance of the substituents. rsc.org

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and its application to the production of this compound is no exception. Palladium-catalyzed reactions, such as the Heck cross-coupling, have been utilized in multi-step syntheses. thieme-connect.com For example, a synthesis starting from 3,4-dimethoxyphenylacetic acid involves iodination, esterification, and then a Heck coupling to build the necessary carbon framework before the final Dieckmann condensation and decarboxylation to form the tetralone ring. thieme-connect.com

Furthermore, the use of more environmentally friendly oxidizing agents in catalytic amounts is a significant advancement. For instance, replacing stoichiometric chromium trioxide with catalytic potassium permanganate for the oxidation of tetralin precursors represents a greener approach.

| Advanced Method | Key Features | Advantages |

| Regioselective Oxidation | Use of DDQ as an oxidizing agent. | High regioselectivity and good yields. acs.org |

| Silver-Catalyzed Ring Expansion | Ring expansion of tertiary cyclobutanols. | Mild conditions, high regioselectivity, broad substrate scope. rsc.org |

| One-Pot Synthesis | In-situ generation and cyclization of intermediates. | Reduced reaction steps, improved efficiency. google.com |

| Catalytic Heck Coupling | Palladium-catalyzed C-C bond formation. | Versatile for building complex carbon skeletons. thieme-connect.com |

| Catalytic Oxidation | Use of catalytic KMnO₄. | Greener alternative to stoichiometric heavy metal oxidants. |

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound synthesis vary significantly depending on the chosen methodology and reagents.

One of the most efficient reported syntheses involves the bromination of 6-methoxytetralin using N-bromosuccinimide (NBS), followed by methoxylation with sodium methoxide and copper(I) iodide (CuI), and subsequent oxidation. This route has been reported to achieve a high yield of up to 92%.

In contrast, the route starting from 6-methoxy-1,2,3,4-tetrahydronaphthalene, which involves bromination with NBS to form a mixture of bromo compounds, followed by methoxylation and oxidation with potassium permanganate (KMnO4), results in a more moderate yield. Specifically, the oxidation of 6,7-dimethoxytetralin with KMnO4 in acetonitrile afforded this compound in a 44% yield. arkat-usa.org When chromium trioxide in acetic acid was used for the oxidation of 6,7-dimethoxytetralin, the major product was identified as a quinone, indicating lower selectivity for the desired tetralone. arkat-usa.org

Below is a comparative table of different synthetic methods:

| Starting Material | Key Reagents and Steps | Reported Yield | Reference |

| 6-Methoxytetralin | 1. NBS (Bromination)2. NaOMe, CuI (Methoxylation)3. KMnO4 or CrO3 (Oxidation) | Up to 92% | |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | 1. NBS (Bromination)2. NaOMe, CuI (Methoxylation)3. KMnO4 (Oxidation) | 44% (for oxidation step) | arkat-usa.org |

| 3,4-Dimethoxyphenylacetic acid | 1. Iodination2. Esterification3. Heck cross-coupling4. Hydrogenation5. Dieckmann condensation6. Decarboxylation | High overall yield (described as practical for large scale) | thieme-connect.com |

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous reagents, improving atom economy, and designing more energy-efficient processes.

One area of focus is the oxidation step. Traditional oxidizing agents like chromium trioxide (CrO3) are highly toxic and generate hazardous waste. arkat-usa.org The use of potassium permanganate (KMnO4) is an alternative, though it also presents environmental concerns. arkat-usa.org More recent research has explored the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent, which can offer higher selectivity and milder reaction conditions. acs.org

The synthesis starting from 3,4-dimethoxyphenylacetic acid is highlighted as a cost-effective and practical method, which aligns with green chemistry principles by utilizing readily available and less expensive starting materials. thieme-connect.com Furthermore, developing one-pot or tandem reactions can reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation.

The development of chemoenzymatic methods, as seen in the synthesis of related tetralone scaffolds, presents a promising avenue for greener production. semanticscholar.org Enzymatic reactions often proceed under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents. semanticscholar.org While not yet explicitly detailed for this compound, these approaches could be adapted to enhance the sustainability of its synthesis.

Reactions Involving the Ketone Functionality

The ketone group at the C-1 position of this compound is a primary site for a variety of chemical transformations, including reductions and oxidations.

Chemoselective Reduction Pathways

The reduction of the ketone in this compound can be achieved with high chemoselectivity. For instance, the use of sodium borohydride (B1222165) is effective in reducing the ketone to a hydroxyl group, forming the corresponding alcohol. semanticscholar.org Another approach involves catalytic transfer hydrogenation, which has been shown to be an effective method for this transformation. smolecule.com The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome without affecting the methoxy groups or the aromatic ring.

Oxidative Transformations

Oxidative reactions of this compound can lead to a variety of products depending on the reagents and conditions employed. For example, oxidation can result in the formation of quinones. ut.ac.ir The use of oxidizing agents like chromium trioxide (CrO₃) in acetic acid has been shown to yield quinone derivatives. arkat-usa.org In some instances, oxidation can also lead to the formation of dicarboxylic acids through ring cleavage. The electron-donating nature of the methoxy groups influences the susceptibility of the aromatic ring to oxidation.

Aromatic Ring Functionalization

The electron-rich aromatic ring of this compound, activated by the two methoxy groups, is amenable to various functionalization reactions.

Electrophilic Substitution Reactions (e.g., Bromination of the Aromatic Moiety)

The presence of two methoxy groups at the 6- and 7-positions significantly enhances the electron density of the aromatic ring, facilitating electrophilic substitution reactions. A key example is bromination. The reaction of this compound with brominating agents such as N-bromosuccinimide (NBS) can introduce a bromine atom onto the aromatic ring. arkat-usa.org The regioselectivity of this reaction is influenced by the directing effects of the methoxy groups.

| Reaction | Reagent | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-6,7-dimethoxy-1-tetralone | arkat-usa.org |

Nucleophilic Substitution Reactions (for derivatization)

While the electron-rich nature of the aromatic ring makes it less susceptible to direct nucleophilic aromatic substitution, derivatization can be achieved through multi-step sequences. For instance, an initial electrophilic substitution, such as bromination, introduces a leaving group that can then be displaced by a nucleophile. This strategy allows for the introduction of a wide range of functional groups. For example, a bromo-derivative can undergo methoxylation using sodium methoxide and a copper(I) iodide catalyst to introduce an additional methoxy group. arkat-usa.org

Ring Expansions and Contractions from this compound

Ring expansion reactions of tetralone scaffolds provide access to seven-membered rings, which are key structural motifs in various biologically active compounds. mdpi.com Conversely, ring contractions can be employed to create five-membered ring systems.

One prominent method for one-carbon ring expansion involves the transformation of the ketone into a reactive intermediate that facilitates the ring enlargement. A general strategy is the conversion of the cyclic ketone into a homologous α,β-unsaturated ketone. orgsyn.org This can be achieved through a three-step sequence starting with the formation of a trimethylsilyl (B98337) enol ether from this compound. Cyclopropanation of this enol ether, often using a Simmons-Smith type reaction (e.g., with diethylzinc (B1219324) and diiodomethane), yields a 1-trimethylsilyloxybicyclo[4.1.0]alkane intermediate. Subsequent cleavage of the central bond of this intermediate, induced by a Lewis acid like iron(III) chloride, leads to the ring-expanded product. orgsyn.org

Another approach involves the reaction of the tetralone with a Grignard reagent (e.g., vinylmagnesium bromide) to produce a tertiary alcohol. mdpi.com This alcohol can then be subjected to an oxidative rearrangement promoted by a hypervalent iodine reagent, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), to yield a ring-expanded seven-membered ring ketone. mdpi.com

The Schmidt reaction offers a pathway to nitrogen-containing ring-expanded products (lactams). While research often highlights the intramolecular Schmidt reaction on the related 6,7-dimethoxy-2-tetralone (B1583830) to form a homoerythrina skeleton, the principle applies broadly. chimia.ch This reaction typically involves an azido (B1232118) ketone precursor which, under acidic conditions (e.g., trifluoroacetic acid), rearranges to form a lactam. chimia.ch The ketone carbonyl group of the tetralone is converted into an azido-containing intermediate that undergoes rearrangement to insert a nitrogen atom into the ring.

Table 1: Representative Ring Expansion Reactions of Tetralone Derivatives

| Starting Material Class | Reagents | Key Intermediate | Product Type | Ref. |

|---|

Carbon-Carbon Bond Forming Reactions (e.g., Friedel-Crafts Alkylations, Schmidt Reactions)

Carbon-carbon bond formation is fundamental to increasing molecular complexity, and this compound serves as a versatile substrate for such reactions. These transformations can occur at the α-carbon to the ketone, at the carbonyl carbon itself, or on the aromatic ring.

Claisen-Schmidt Condensation: A common C-C bond-forming reaction is the base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt reaction, between the tetralone and an aromatic aldehyde. This reaction occurs at the α-methylene group (C2 position) of the tetralone, leading to the formation of a 2-arylidene derivative. conicet.gov.ar The reaction conditions, such as temperature and the electronic nature of the aldehyde, can influence the product outcome. conicet.gov.ar

Lewis Acid-Mediated Dimerization: Boron tribromide (BBr₃), typically known as a demethylating agent, has been shown to mediate a C-C bond formation reaction in tetralones. Instead of demethylating the methoxy groups, BBr₃ can promote a self-condensation reaction where the enolic intermediate of one tetralone molecule attacks a second molecule, leading to a dimeric product. researchgate.net This provides a transition metal-free method for creating complex polycyclic structures. researchgate.net

Friedel-Crafts Reactions: While Friedel-Crafts acylation is a common method to synthesize the tetralone ring itself, the formed tetralone can participate in subsequent C-C bond-forming reactions. semanticscholar.org For instance, the tetralone can be reduced to the corresponding tetralol. This alcohol, under acidic conditions (e.g., p-toluenesulfonic acid), can act as a carbocation precursor for an intramolecular or intermolecular Friedel-Crafts alkylation, reacting with an available aromatic ring to form new annulated ring systems. nih.gov This strategy has been used to synthesize novel perylene (B46583) analogues from 5-methoxy-1-tetralol. nih.gov

Michael Addition: The α,β-unsaturated ketones derived from Claisen-Schmidt condensation of tetralones can serve as Michael acceptors. This allows for the addition of nucleophiles in a conjugate manner, forming another C-C bond and leading to more complex substituted tetralone frameworks. This approach is instrumental in the synthesis of podophyllotoxin (B1678966) analogues. semanticscholar.orgresearchgate.net

Intramolecular Schmidt Reaction: As mentioned in the context of ring expansions, the intramolecular Schmidt reaction is also a powerful C-C bond-forming reaction. In the synthesis of the homoerythrina skeleton, an azido ketone is prepared from 6,7-dimethoxy-2-tetralone and an appropriate side chain. chimia.ch The acid-catalyzed rearrangement not only expands the ring but also forms a new C-C bond during the cyclization of the intermediate, demonstrating the dual utility of this reaction. chimia.ch

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate | Reagents | Product Description | Ref. |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 1-Tetralone | Aryl aldehyde, Base (e.g., NaOH) | 2-Arylidene-1-tetralone | conicet.gov.ar |

| Lewis Acid-Mediated Dimerization | 6-Methoxy-1-tetralone | BBr₃ | Dimeric polycyclic structure | researchgate.net |

| Tandem Friedel-Crafts Alkylation | 5-Methoxy-1-tetralol | p-Toluenesulfonic acid (TsOH) | Octahydroperylene derivative | nih.gov |

| Intramolecular Schmidt Reaction | Azido-ketone from 6,7-dimethoxy-2-tetralone | Trifluoroacetic Acid (TFA) | Homoerythrina alkaloid skeleton (lactam) | chimia.ch |

Derivatives and Structural Analogues of 6,7 Dimethoxy 1 Tetralone

Synthesis of Substituted 6,7-Dimethoxy-1-tetralone Derivatives

The chemical reactivity of this compound allows for various substitutions and modifications to its core structure. One common approach is the Claisen-Schmidt condensation, an aldehyde-ketone condensation reaction, to produce chalcone (B49325) derivatives. For instance, methoxy-substituted tetralone-based chalcones can be synthesized by reacting the parent tetralone with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide.

Another key reaction for creating derivatives is the Vilsmeier-Haack reaction. When this compound is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide), it undergoes formylation to yield 1-chloro-2-formyl-6,7-dimethoxy-3,4-dihydronaphthalene. This reaction introduces a reactive aldehyde group, opening pathways for further functionalization.

Table 1: Selected Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehyde, NaOH | Tetralone-based Chalcone |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Chloro-formyl-dihydronaphthalene |

| Bromination | Brominating Agent | 2-Bromotetralone |

Design and Synthesis of Fused Heterocyclic Compounds Utilizing this compound as a Precursor

The tetralone scaffold is a foundational building block for synthesizing a variety of fused heterocyclic compounds, many of which are analogues of naturally occurring alkaloids or possess designed pharmacological activities.

Tetrahydroacridine derivatives can be synthesized from this compound through the Friedländer annulation. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an α-methylene ketone (in this case, this compound) with a 2-aminobenzaldehyde (B1207257) or a related compound. Specifically, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-amine (B64727) can be achieved by reacting this compound with 2-aminobenzonitrile (B23959) in the presence of a Lewis acid catalyst like zinc chloride. plymouth.ac.uk The reaction proceeds through an initial condensation followed by an intramolecular cyclization and tautomerization to form the stable acridine (B1665455) ring system. This method is analogous to the synthesis of tacrine, a well-known acetylcholinesterase inhibitor, which is prepared from cyclohexanone (B45756) and 2-aminobenzonitrile. plymouth.ac.uk

This compound serves as a key precursor in the synthesis of certain quinoline (B57606) derivatives that exhibit dopaminergic activity. The synthesis of these compounds, specifically 2-substituted octahydrobenzo[f]quinolines, leverages the tetralone structure to build the core quinoline ring system. These molecules are designed as dopamine (B1211576) agonists, and their activity is often dependent on the stereochemistry, which can be controlled during the synthetic process.

The core structure of benzophenanthridine alkaloids, a class of compounds known for activities including antitumor effects, can be constructed using this compound as a starting material. These natural products are structurally complex, and their synthesis often involves multiple steps. The tetralone provides a pre-formed bicyclic system that can be elaborated through annulation and aromatization strategies to build the final tetracyclic benzophenanthridine framework. Synthetic approaches may involve creating an aryl-aryl bond as a key step, which can be achieved through various transition-metal-catalyzed cross-coupling reactions or direct arylation methods. google.com

A specific and direct synthesis of a complex acridine derivative is the reaction between this compound and 2-amino-4,5-dimethoxyacetophenone. This condensation reaction builds the 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine structure. The reaction typically involves heating the two components, often after converting the aminoacetophenone to its hydrochloride salt, which facilitates the cyclization to form the fused heterocyclic product.

Structure-Activity Relationship (SAR) Studies on Tetralone Derivatives and Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives synthesized from this compound. These studies correlate specific structural features of the molecules with their pharmacological effects.

For tetralone-based chalcones, anticancer activity has been investigated. The position and nature of substituents on the phenyl ring attached to the chalcone backbone significantly influence cytotoxicity against cancer cell lines.

In the case of quinoline derivatives, SAR studies have been essential in developing potent inhibitors of specific biological targets. For a series of 6,7-dimethoxy-4-anilinoquinolines designed as c-Met kinase inhibitors, the substitution pattern on the anilino ring was found to be critical for inhibitory potency. Introducing various functional groups allowed for the mapping of the binding pocket and the identification of key interactions, leading to compounds with nanomolar inhibitory concentrations.

SAR studies on tetrahydroisoquinoline derivatives, which are structurally related to compounds derived from the tetralone, have been conducted to understand their role as multidrug resistance reversers. wikipedia.org These studies explored how modifying substituents on the nitrogen atom and the aromatic rings affects interaction with efflux pumps like P-glycoprotein (P-gp). organic-chemistry.orgwikipedia.org The length and nature of linkers, as well as the substitution on terminal aryl rings, were systematically varied to determine the structural requirements for either inhibiting or being a substrate for these transporters. organic-chemistry.orgwikipedia.org

Table 2: Summary of Structure-Activity Relationship Findings

| Derivative Class | Target/Activity | Key SAR Findings |

|---|---|---|

| Tetralone-based Chalcones | Anticancer | Substituents on the pendant phenyl ring significantly alter cytotoxic potency. |

| 6,7-Dimethoxy-4-anilinoquinolines | c-Met Kinase Inhibition | Functional groups on the anilino-phenyl ring are crucial for optimizing inhibitory activity. |

| Tetrahydroisoquinolines | P-gp Modulation | The nature of the N-substituent and aryl groups determines selectivity and activity as P-gp inhibitors or substrates. organic-chemistry.orgwikipedia.org |

Computational Design and Predictive Synthesis of Novel Analogues

The scaffold of this compound serves as a valuable starting point for the development of novel therapeutic agents. Advances in computational chemistry have enabled the rational design of new derivatives with potentially enhanced biological activities and optimized properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are pivotal in this in silico approach, guiding the synthesis of promising new molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of newly designed, unsynthesized analogues.

For derivatives originating from the 6,7-dimethoxy-tetralone core, such as 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, QSAR studies have been successfully applied. nih.gov In one study, researchers synthesized a series of these tetrahydroisoquinoline derivatives and evaluated their antibacterial activity. Using multiple linear regression analysis, they developed QSAR models to correlate the observed activity with various calculated molecular descriptors. nih.gov This approach allows for the identification of structural features crucial for antibacterial efficacy, thereby guiding the design of more potent analogues. The models can predict the activity of new compounds before they are synthesized, saving time and resources.

Molecular Docking and Target-Based Design

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method helps in understanding the binding mechanism and can be used to design novel analogues with improved affinity and selectivity.

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, a close structural relative of this compound, has been the subject of molecular docking studies to design ligands for specific biological targets. For instance, researchers have used homology modeling and molecular docking to investigate derivatives as potential ligands for the sigma-2 receptor, which is a target in cancer therapy. nih.gov These computational studies help to elucidate the binding patterns of the ligands within the receptor's active site. By analyzing these interactions, modifications can be proposed to the core structure to enhance binding affinity. For example, docking might reveal that adding a specific functional group at a certain position would result in a favorable hydrogen bond with an amino acid residue in the target protein, thus increasing the ligand's potency.

The insights gained from such docking studies are summarized in the table below, illustrating how specific structural modifications can influence binding interactions with a target receptor.

| Structural Modification on Analogue | Predicted Interaction with Target Receptor | Potential Impact on Activity |

| Addition of a hydrogen-bond donor | Formation of a new hydrogen bond with a key amino acid residue (e.g., Tyr385). nih.gov | Increased binding affinity and potency. |

| Introduction of a bulky hydrophobic group | Enhanced hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov | Improved ligand binding and selectivity. |

| Alteration of substituent positions | Optimization of the molecule's fit within the binding site. | Higher affinity and potential for altered selectivity profile. |

Predictive Synthesis of Novel Analogues

While computational tools excel at designing novel structures with desired biological activities, predictive synthesis aims to forecast the feasibility and outcome of the chemical reactions needed to create them. This field combines computational chemistry, reaction informatics, and machine learning to design efficient and high-yielding synthetic routes.

For a versatile starting material like this compound, which is a precursor for various dopaminergic agents, alkaloids, and other bioactive molecules, predictive synthesis can be particularly valuable. researchgate.net By analyzing databases of known chemical reactions, algorithms can propose synthetic pathways for newly designed analogues. These tools can predict potential side reactions, estimate reaction yields, and suggest optimal reaction conditions. This in silico planning streamlines the synthetic process, making the journey from computational design to laboratory realization more efficient and cost-effective. For example, the synthesis of 6,7-dimethoxy-2-tetralone (B1583830) has been optimized using practical laboratory methods like the Dieckmann condensation, and computational tools could further refine such processes by predicting the outcomes of using alternative reagents or conditions. researchgate.net

Applications of 6,7 Dimethoxy 1 Tetralone in Advanced Chemical Synthesis and Chemical Biology

6,7-Dimethoxy-1-tetralone as a Precursor for Complex Organic Molecules

This compound is a versatile bicyclic aromatic ketone that serves as a crucial starting material in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a benzene (B151609) ring fused to a cyclohexanone (B45756) ring with two methoxy (B1213986) groups, makes it an ideal scaffold for constructing intricate molecular architectures. This compound is particularly valuable in the development of pharmaceuticals and other biologically active agents due to its role as a key intermediate. semanticscholar.orgwikipedia.orgresearchgate.net

Natural Alkaloid Synthesis

The structural motif of this compound is embedded in numerous natural products, particularly alkaloids. Consequently, it has been extensively utilized as a foundational building block in the total synthesis of these compounds. For instance, it is a precursor in the synthesis of benzophenanthridine alkaloids, which are known for their potential antitumor properties. sigmaaldrich.com The synthesis of various isoquinoline-derived dopaminergic agents and other catecholamine-mimicking agents also often commences from this versatile tetralone. researchgate.net

Dopaminergic and Neuroactive Agent Development (e.g., dihydroxynicidine, apomorphine (B128758) fragments)

In the realm of medicinal chemistry, this compound is a key intermediate in the development of dopaminergic and other neuroactive agents. sigmaaldrich.comresearchgate.net Its structure lends itself to the synthesis of compounds that can interact with dopamine (B1211576) receptors in the brain. For example, it is a starting material for the synthesis of the full dopamine agonist dihydrexidine (B1670578) and its derivatives. researchgate.net Furthermore, this tetralone has been employed in the creation of various aminotetralins and isoquinoline-derived compounds with dopaminergic activity. researchgate.net

Table 1: Examples of Neuroactive Agents Derived from this compound

| Compound/Fragment | Therapeutic Target/Application | Reference |

|---|---|---|

| Dihydrexidine and derivatives | Dopamine agonists | researchgate.net |

| Quinolines with dopaminergic activity | Dopaminergic agents | sigmaaldrich.com |

| Apomorphine fragments | Dopaminergic agents | N/A |

Antimitotic and Anticancer Compound Derivation (e.g., beta-apopicropodophyllin (B1236602) analogues)

A significant application of this compound is in the synthesis of antimitotic and anticancer compounds. It is a crucial precursor for the synthesis of analogues of podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan (B3055560) with potent cytotoxic activity. researchgate.net Specifically, it is used to create analogues of β-apopicropodophyllin, which are investigated for their antimitotic properties. researchgate.netresearchgate.net The synthesis of these analogues often involves the replacement of the 1,3-methylene dioxy ring found in the natural product with dimethoxy, hydroxy, methyl, or other groups, a modification facilitated by starting with this compound. researchgate.net

Table 2: Synthesis of β-Apopicropodophyllin Analogues from this compound

| Starting Material | Key Intermediate | Final Product | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Tetralone esters | β-Apopicropodophyllin analogues | Antimitotic | researchgate.net |

Anti-inflammatory Agent Synthesis (e.g., naphthols)

This compound also serves as a precursor for the synthesis of naphthols with potential anti-inflammatory activity. sigmaaldrich.com The synthesis of 2-substituted-1-naphthols, which are potent inhibitors of 5-lipoxygenase, can be achieved starting from tetralone derivatives. The Vilsmeier reaction on 6- and 7-methoxy-1-tetralones, including this compound, yields 1-chloro-2-formyl-3,4-dihydronaphthalenes, which are versatile intermediates for further chemical transformations. ias.ac.in

Cyclic Amino Acid Synthesis

The utility of this compound extends to the synthesis of non-natural amino acids. Specifically, it has been used as a starting material for the synthesis of cyclic amino acids. researchgate.net These constrained amino acid analogues are valuable tools in peptide and protein chemistry, often imparting unique conformational properties to peptides and peptidomimetics.

Role in Contemporary Drug Discovery Programs

The tetralone scaffold, and specifically this compound, continues to be a significant structural motif in modern drug discovery. semanticscholar.orgresearchgate.net Its derivatives are building blocks for a wide range of therapeutically functional compounds. researchgate.net The versatility of the tetralone core allows for the synthesis of diverse small molecule libraries for screening against various biological targets. researchgate.net

In recent years, derivatives of 6,7-dimethoxy-4-anilinoquinoline, which can be synthesized from precursors related to this compound, have been identified as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy. nih.gov This highlights the ongoing relevance of this chemical scaffold in the development of novel therapeutic agents. The ability to readily modify the tetralone core makes it an attractive starting point for generating new drug candidates with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihydrexidine |

| Apomorphine |

| Beta-apopicropodophyllin |

| Naphthols |

| Podophyllotoxin |

| 1-chloro-2-formyl-3,4-dihydronaphthalenes |

| 6,7-dimethoxy-4-anilinoquinoline |

| c-Met tyrosine kinase |

| 2-substituted-1-naphthols |

| 1,3-methylene dioxy |

| 2-Hydroxymethylene-3-carbethoxy-4-(3′,4′-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone |

General Utility as an Organic Building Block in Pharmaceutical Research

Substituted tetralones, including this compound, are highly valued as versatile building blocks in organic synthesis due to their reactivity and suitability as starting materials for a wide array of complex molecules. researchgate.netsemanticscholar.org The tetralone core is a privileged scaffold found in numerous natural products and serves as a key starting point for the development of new drugs. semanticscholar.orgwikipedia.org

The chemical utility of the tetralone structure stems from its bicyclic nature, combining an aromatic ring with a cyclohexanone ring. This allows for diverse chemical modifications at several positions:

The Ketone Group: Can be transformed into alcohols, amines, oximes, or used in condensation reactions like the Claisen-Schmidt condensation to form chalcones. mdpi.comwikipedia.org

The α-Methylene Group: The carbon atom adjacent to the ketone is reactive and can be functionalized through alkylation, condensation, or used to form heterocyclic rings. wikipedia.org

The Aromatic Ring: Can undergo electrophilic substitution, although the existing methoxy groups in this compound direct further substitutions.

This versatility has made tetralones essential precursors in the synthesis of a broad range of therapeutically important compounds, including:

Advanced Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6,7-Dimethoxy-1-tetralone. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic region typically displays two singlets, characteristic of the isolated aromatic protons. The aliphatic region shows three multiplets corresponding to the three methylene (B1212753) groups of the tetralone ring structure. The two methoxy (B1213986) groups give rise to two sharp singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show a signal for the carbonyl carbon, signals for the aromatic carbons (both substituted and unsubstituted), signals for the methylene carbons of the aliphatic ring, and signals for the two methoxy group carbons.

| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| H-5 | 7.5 (s) | Singlet | Aromatic CH |

| H-8 | 6.8 (s) | Singlet | Aromatic CH |

| OCH₃ | 3.9 (s) | Singlet | Methoxy Protons |

| OCH₃ | 3.8 (s) | Singlet | Methoxy Protons |

| H-4 | 2.9 (t) | Triplet | CH₂ adjacent to aromatic ring |

| H-2 | 2.6 (t) | Triplet | CH₂ adjacent to carbonyl |

| H-3 | 2.1 (m) | Multiplet | CH₂ |

| Carbon (¹³C) | Chemical Shift (δ) ppm | Assignment |

| C=O | 197.0 | Carbonyl Carbon |

| Ar-C | 164.0 | Aromatic C-OCH₃ |

| Ar-C | 155.0 | Aromatic C-OCH₃ |

| Ar-C | 130.0 | Quaternary Aromatic C |

| Ar-C | 125.0 | Quaternary Aromatic C |

| Ar-CH | 110.0 | Aromatic CH |

| Ar-CH | 108.0 | Aromatic CH |

| OCH₃ | 56.0 | Methoxy Carbon |

| OCH₃ | 55.8 | Methoxy Carbon |

| CH₂ | 39.0 | Methylene Carbon |

| CH₂ | 30.0 | Methylene Carbon |

| CH₂ | 23.0 | Methylene Carbon |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations. The methoxy groups are identified by their characteristic C-O stretching bands. The aliphatic portions of the molecule are indicated by C-H stretching and bending vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1680 - 1695 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1500 - 1600 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-O (Ether) Stretch | 1200 - 1275 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (206.24 g/mol ). The fragmentation of tetralones is often characterized by a retro-Diels-Alder reaction, which would lead to specific fragment ions. Other common fragmentations include the loss of methoxy groups and cleavage of the aliphatic ring.

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 178 | [M - CO]⁺ |

| 177 | [M - CHO]⁺ |

| 163 | [M - CH₃ - CO]⁺ |

| 150 | Retro-Diels-Alder Fragment |

High-Performance Liquid Chromatography (HPLC) and Other Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its isolation from reaction mixtures. A reversed-phase HPLC method is typically employed for analysis. The choice of a suitable C18 column along with an optimized mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allows for the separation of the compound from impurities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

For purification purposes, column chromatography using silica (B1680970) gel is a common method. A solvent system such as a mixture of ethyl acetate (B1210297) and hexanes can be used to effectively separate this compound from other components of a reaction mixture.

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Retention Time | Dependent on specific column and mobile phase composition |

Computational Chemistry and Mechanistic Investigations of 6,7 Dimethoxy 1 Tetralone Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms. DFT methods calculate the electronic structure of molecules, allowing for the determination of geometries, energies of reactants, transition states, and products. mdpi.comresearchgate.net This information is crucial for mapping out the potential energy surface of a reaction and identifying the most favorable mechanistic pathway.

For 6,7-Dimethoxy-1-tetralone, DFT calculations could be employed to study a variety of reactions, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or oxidation/reduction reactions. For instance, in a hypothetical electrophilic nitration reaction, DFT could be used to model the formation of the sigma complex (Wheland intermediate) at different positions on the aromatic ring. By calculating the activation energies for each pathway, the preferred site of substitution can be predicted.

A general workflow for a DFT-based mechanistic study on a reaction of this compound would involve:

Optimization of the ground state geometries of the reactants.

Locating the transition state structure for each proposed elementary step.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states).

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the correct reactant and product.

Determining the activation energies and reaction enthalpies to construct a complete energy profile.

While no specific DFT studies on this compound were identified, research on similar aromatic ketones and methoxy-substituted systems demonstrates the utility of this approach in understanding reaction mechanisms. researchgate.net

Molecular Modeling of Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures and predict their properties. For this compound, molecular modeling can establish crucial structure-reactivity relationships by examining how its three-dimensional structure and electronic properties influence its chemical behavior.

By creating a computational model of this compound, various molecular descriptors can be calculated. These descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, provide a quantitative basis for understanding its reactivity. For example, the Highest Occupied Molecular Orbital (HOMO) can indicate regions of the molecule that are susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) can highlight sites prone to nucleophilic attack.

The presence of the two methoxy (B1213986) groups and the carbonyl group significantly influences the electronic distribution within the molecule. Molecular modeling can quantify these effects, showing, for example, the electron-donating nature of the methoxy groups and the electron-withdrawing effect of the carbonyl group. This information is vital for predicting how the molecule will interact with other reagents.

| Molecular Descriptor | Hypothetical Calculated Value for this compound | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack on the aromatic ring. |

| LUMO Energy | -1.2 eV | Suggests the carbonyl carbon is a likely site for nucleophilic attack. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational methods are particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, which has multiple potential reaction sites, these predictions are invaluable.

Regioselectivity in electrophilic aromatic substitution is a prime example. The methoxy groups are ortho-, para-directing, and activating. However, the positions ortho and para to both methoxy groups are already substituted or part of the fused ring system. Therefore, electrophilic attack is expected at the positions ortho to one of the methoxy groups. DFT calculations of the energies of the possible sigma complexes would provide a quantitative prediction of the major product. Computational tools for predicting regioselectivity in electrophilic aromatic substitutions are well-established for a wide range of compounds. nih.govchemrxiv.orgrsc.org

Stereoselectivity can be predicted for reactions that create new chiral centers. For instance, the reduction of the carbonyl group in this compound can lead to a chiral alcohol. Molecular modeling of the approach of a reducing agent to the carbonyl carbon can help predict the stereochemical outcome. By calculating the transition state energies for the formation of the two possible stereoisomers, the favored product can be determined. Similarly, for reactions involving the alpha-carbon to the carbonyl group, computational models can predict the stereochemistry of the product. nih.gov

| Reaction Type | Potential Regioisomers/Stereoisomers | Computational Approach for Prediction | Hypothetical Predicted Outcome |

|---|---|---|---|

| Electrophilic Bromination | 5-Bromo and 8-Bromo derivatives | Comparison of transition state energies for bromination at C5 and C8. | The 8-Bromo derivative is favored due to steric hindrance at the C5 position. |

| Sodium Borohydride (B1222165) Reduction | (R)- and (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Modeling the approach of the hydride to the carbonyl and comparing transition state energies. | A slight excess of one enantiomer is predicted based on the steric environment. |

Theoretical Insights into Electronic Structure and Molecular Interactions

A detailed understanding of the electronic structure of this compound is fundamental to comprehending its reactivity and physical properties. Theoretical calculations can provide a wealth of information about the distribution of electrons within the molecule and how it interacts with its environment.

Furthermore, the study of intermolecular interactions is crucial for understanding the behavior of this compound in the solid state and in solution. Computational models can be used to investigate hydrogen bonding, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com For example, the carbonyl oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking with other aromatic systems. Understanding these interactions is important for predicting crystal packing, solubility, and binding to biological targets. Theoretical studies on substituted aromatic compounds provide a framework for how such analyses would be conducted. researchgate.netrsc.org

Emerging Research Avenues and Future Perspectives

Development of Novel Chemo- and Enantioselective Synthetic Strategies

The development of efficient and selective synthetic routes to 6,7-Dimethoxy-1-tetralone and its derivatives is a cornerstone of ongoing research. While several synthetic methods exist, the focus is shifting towards strategies that offer high levels of chemo- and enantioselectivity, which are crucial for the synthesis of complex, biologically active molecules.

One promising approach is the use of chemo-enzymatic methods. These strategies combine the selectivity of enzymatic transformations with the practicality of chemical synthesis to produce enantiomerically pure compounds. For instance, the enantioselective synthesis of natural trinorsesquiterpene tetralones has been successfully achieved through chemo-enzymatic approaches, highlighting the potential of this strategy for producing chiral tetralone derivatives. semanticscholar.orgresearchgate.net Future work in this area could involve the application of similar methodologies to achieve the asymmetric synthesis of this compound, providing access to specific stereoisomers with potentially unique pharmacological properties.

Another area of active investigation is the development of more efficient and direct synthetic routes. Researchers have reported an efficient approach for the synthesis of the related 6,7-dimethoxy-2-tetralone (B1583830) and 5,6-dimethoxy-1-tetralone (B1588383) from a common intermediate, which streamlines the synthetic process. umich.edu The application of such principles to devise a more concise and high-yielding synthesis of this compound remains a key objective.

| Strategy | Description | Potential Advantages |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high enantioselectivity. | Access to enantiomerically pure compounds, milder reaction conditions. |

| Convergent Synthetic Routes | Synthesis of complex molecules from smaller, pre-synthesized fragments. | Increased overall yield, greater flexibility in analog synthesis. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce stereoselectivity in chemical transformations. | High enantiomeric excess, potential for catalytic turnover. |

Exploration of Unconventional Reactivity Profiles for this compound

Beyond its established role as a synthetic intermediate, researchers are exploring the unconventional reactivity of this compound to access novel molecular scaffolds. This involves subjecting the molecule to unique reaction conditions or catalytic systems to induce transformations that are not achievable through traditional methods.

One example of this is the investigation of novel transformations of methoxy (B1213986) tetralones under specific demethylation conditions, which can lead to unexpected molecular rearrangements and the formation of unique aromatic products. The study of such transformations can expand the synthetic utility of this compound and provide access to new classes of compounds.

Furthermore, this compound serves as a precursor in the synthesis of a variety of bioactive molecules, including:

2-Bromotetralones: Formed through bromination reactions.

Quinolines with dopaminergic activity.

Naphthols with anti-inflammatory activity.

Benzophenanthridine alkaloids with antitumor activity.

The exploration of its reactivity in multicomponent reactions and cascade sequences is another promising avenue. These approaches can lead to the rapid construction of complex molecular architectures from simple starting materials in a single operation, offering significant advantages in terms of efficiency and atom economy.

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this compound is a prime candidate for such in silico approaches. AI and ML algorithms can be employed to predict the biological activity of novel derivatives, optimize their pharmacokinetic properties, and identify potential new therapeutic targets.

In silico screening of virtual libraries of this compound derivatives can be performed to identify compounds with a high probability of binding to a specific biological target. For instance, methoxy-substituted tetralone-based chalcone (B49325) derivatives have been synthesized and subjected to in silico pharmacokinetic analysis and molecular docking studies to evaluate their anticancer activity. rasayanjournal.co.in This computational approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process and reducing costs.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | Computational screening of large libraries of virtual compounds. | Rapid identification of potential drug candidates from a vast chemical space of derivatives. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Guidance for the rational design of more potent and selective analogs. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with favorable drug-like properties. |

Scalable and Sustainable Manufacturing of this compound and its Derivatives for Industrial Applications

As the demand for this compound and its derivatives grows, particularly in the pharmaceutical industry, the development of scalable and sustainable manufacturing processes becomes increasingly important. This involves optimizing reaction conditions to maximize yield and minimize waste, as well as exploring the use of greener solvents and reagents.

A practical and cost-effective synthesis for the related 6,7-dimethoxy-2-tetralone has been reported, which is a step towards enabling large-scale production. researchgate.net The principles of green chemistry are also being applied to the synthesis of tetralones, with a focus on reducing the environmental impact of chemical processes. semanticscholar.orgrsc.org This includes the use of catalytic methods, renewable starting materials, and the minimization of hazardous waste.

Future research in this area will likely focus on the development of continuous flow processes for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. The implementation of such technologies will be crucial for the economically viable and environmentally responsible production of this important chemical compound on an industrial scale.

Q & A

Q. What are the key synthetic routes for 6,7-dimethoxy-1-tetralone, and how do they compare in terms of yield and practicality?

Methodological Answer: The most efficient synthesis involves bromination of 6-methoxytetralin using N-bromosuccinimide (NBS) in dry toluene at -78°C, followed by methoxylation with sodium methoxide and CuI in DMF under reflux. Oxidation of intermediates with KMnO4 in acetonitrile (25°C) or CrO3 in acetic acid (15–20°C) yields the final product. This route achieves 92% yield for this compound . Alternative methods, such as cyclodehydration of 4-phenylbutyric acids, suffer from poor yields (e.g., 40–45% for reductive elimination-prone substrates) and require harsh conditions . The NBS/KMnO4/CrO3 route is preferred for scalability and reproducibility, avoiding expensive catalysts like rhodium .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- TLC : Used to monitor reaction progress (silica-coated plates, UV visualization) .

- NMR : Key for structural confirmation. For example, the ketone carbon (C-1) in this compound appears at δ 195.3 ppm (¹³C NMR), while methoxy protons resonate at δ 3.98 ppm (¹H NMR) .

- Mass Spectrometry (MS) : Identifies molecular ions (e.g., [M+1] at m/z 221) and fragmentation patterns (e.g., loss of CO at m/z 193) .

- Elemental Analysis : Validates purity (e.g., C 65.44%, H 5.49% for C12H12O4) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Collect leaked material in sealed containers; avoid environmental discharge. Clean contaminated surfaces with water and detergent .

- Fire Safety : Use CO2, foam, or dry powder extinguishers. Avoid water jets due to toxic gas release during decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to mitigate low yields in methoxylation or oxidation steps?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance methoxylation efficiency. For oxidation, acetic acid with CrO3 minimizes side reactions compared to acetonitrile/KMnO4 .

- Temperature Control : Maintain strict temperature ranges (e.g., 15–20°C for CrO3 oxidation) to prevent over-oxidation .

- Catalyst Tuning : Introduce CuI as a catalyst to accelerate methoxylation and reduce reaction time .

Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., for ABT-431 precursors) .

- Dynamic NMR : Detect conformational exchange in diastereomers via variable-temperature ¹H NMR .

- Computational Modeling : Predict stereochemical outcomes using DFT calculations to guide synthetic design .

Q. How can analytical contradictions in oxidation byproduct profiles be addressed?

Methodological Answer:

- LC-MS/MS : Detect trace byproducts (e.g., naphthaquinones) formed during CrO3 oxidation .

- Isolation Studies : Use column chromatography to isolate intermediates and characterize side products via 2D NMR .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl group formation and identify kinetic bottlenecks .

Q. What role does this compound play in synthesizing bioactive compounds like ABT-431?

Methodological Answer: The compound serves as a precursor for ABT-431, a dopamine agonist. Key steps include:

Q. How do substituent positions (e.g., C-6 vs. C-7 methoxy groups) influence reactivity in downstream modifications?

Methodological Answer:

- Electronic Effects : C-6 methoxy groups are more electron-donating, stabilizing intermediates during electrophilic substitution.

- Steric Hindrance : C-7 substituents may hinder access to the carbonyl group, requiring tailored catalysts (e.g., bulky ligands for cross-coupling) .

- Reductive Elimination : C-6 oxygen functions are prone to elimination under basic conditions, necessitating protective groups (e.g., trimethoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.